molecular formula C7H9N5S B13321443 5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13321443
M. Wt: 195.25 g/mol
InChI Key: BTMVZVZOIWOXNP-UHFFFAOYSA-N
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Description

5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds containing the pyrazole ring also show comparable chemical reactivity and applications.

Uniqueness

5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of both pyrazole and thiadiazole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its range of applications compared to compounds with only one of these rings .

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

5-methyl-1-(thiadiazol-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C7H9N5S/c1-5-2-7(8)10-12(5)3-6-4-13-11-9-6/h2,4H,3H2,1H3,(H2,8,10)

InChI Key

BTMVZVZOIWOXNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CSN=N2)N

Origin of Product

United States

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